molecular formula C18H14FNO3 B131263 (S)-Didemethylamino Citalopram Carboxylic Acid CAS No. 766508-94-5

(S)-Didemethylamino Citalopram Carboxylic Acid

Cat. No. B131263
M. Wt: 311.3 g/mol
InChI Key: JSYNRZJODZWUKX-SFHVURJKSA-N
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Description

“(S)-Didemethylamino Citalopram Carboxylic Acid” is a compound that contains a carboxyl functional group . The carboxyl group consists of a carbonyl (C=O) and a hydroxyl (OH) group attached to the same carbon . The compound’s molecular formula is C20H22FNO3 .


Molecular Structure Analysis

Carboxylic acids, like “(S)-Didemethylamino Citalopram Carboxylic Acid”, have a planar structure due to the sp2 hybridization of the carbon and oxygen in the carbonyl group . The bond angles in the carboxyl group are approximately 120° .


Physical And Chemical Properties Analysis

Carboxylic acids exhibit strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass . They are also soluble in water . The specific physical and chemical properties of “(S)-Didemethylamino Citalopram Carboxylic Acid” are not detailed in the available sources.

Scientific Research Applications

1. Environmental Impact and Stability

  • Photodegradation and Environmental Persistence: The stability of citalopram, a compound closely related to (S)-Didemethylamino Citalopram Carboxylic Acid, was investigated under simulated sunlight. Citalopram showed moderate degradation at higher pH levels, and the study identified N-desmethylcitalopram (DCIT) as a major photoproduct, which displayed stability in various aqueous environments. This suggests environmental persistence of these compounds (Kwon & Armbrust, 2005).

2. Neuroendocrine Effects

  • Influence on Neuroendocrine System: A study exploring the neuroendocrine effects of citalopram infusion found that the drug significantly increased plasma prolactin and cortisol levels, indicating its impact on the neuroendocrine system. The study didn't detect demethyl and didemethyl metabolites directly but found low concentrations of a propionic acid derivative (Seifritz et al., 1996).

3. Structure-Activity Relationships

  • Binding Affinities at Monoamine Transporters: Research on citalopram analogues, including (S)-Didemethylamino Citalopram Carboxylic Acid, found high binding affinities and selectivities at the serotonin transporter (SERT). This study contributes to understanding the structure-activity relationships of these compounds (Zhang et al., 2010).

4. Metabolic Pathways

  • Metabolism in Human Liver: A study on the stereoselective metabolism of citalopram by human liver microsomes and cDNA-expressed cytochrome P450 enzymes found that CYP2D6 mediated the second demethylation step to didemethylcitalopram, highlighting its importance in the drug's metabolic pathway (Olesen & Linnet, 1999).

5. Pharmacokinetic Studies

  • Pharmacokinetics in Various Conditions: Research has been conducted to understand the pharmacokinetics of citalopram and its metabolites, including didemethylcitalopram, in different conditions like renal insufficiency and hepatic cirrhosis, providing insights into how these conditions affect drug metabolism and clearance (Joffe et al., 1998).

6. Analytical Method Development

  • Development of Analytical Methods: Advanced analytical methods have been developed for the chiral separation of citalopram and its metabolites, including didemethylcitalopram, in biological and environmental samples. These methods are crucial for pharmacokinetic and toxicological studies (Unceta et al., 2011).

Future Directions

The field of catalytic decarboxylative transformations, which includes reactions involving carboxylic acids like “(S)-Didemethylamino Citalopram Carboxylic Acid”, has expanded significantly in recent years . Future research in this area could lead to the development of new synthesis methods and applications for these compounds .

properties

IUPAC Name

3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO3/c19-15-4-2-14(3-5-15)18(8-7-17(21)22)16-6-1-12(10-20)9-13(16)11-23-18/h1-6,9H,7-8,11H2,(H,21,22)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYNRZJODZWUKX-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C#N)C(O1)(CCC(=O)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC(=C2)C#N)[C@](O1)(CCC(=O)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462080
Record name (S)-Didemethylamino Citalopram Carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Didemethylamino Citalopram Carboxylic Acid

CAS RN

766508-94-5
Record name (S)-Didemethylamino Citalopram Carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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